molecular formula C7H9Cl2NO B2693224 4-Amino-2-chloro-5-methylphenol hydrochloride CAS No. 2225147-61-3

4-Amino-2-chloro-5-methylphenol hydrochloride

Cat. No.: B2693224
CAS No.: 2225147-61-3
M. Wt: 194.06
InChI Key: XYDHUKULTOVSGS-UHFFFAOYSA-N
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Description

Historical Context and Research Evolution

The development of this compound is rooted in the broader history of aminophenol chemistry, which emerged prominently in the late 19th century with the isolation of simpler derivatives like 4-aminophenol. Early synthetic routes for aminophenols involved nitration of phenol followed by reduction, a method later adapted for halogenated analogs. The introduction of chloro and methyl substituents to the aminophenol scaffold likely arose from mid-20th-century efforts to modify dye intermediates, where electron-withdrawing and donating groups were systematically added to tune optical and redox properties.

A key advancement was the application of Bamberger rearrangement principles, originally developed for phenylhydroxylamine derivatives, to achieve regioselective substitution patterns in chloro-methyl-aminophenol systems. The hydrochloride salt form gained prominence due to its enhanced stability compared to free base analogs, facilitating storage and handling in industrial settings. Modern synthetic approaches often employ catalytic hydrogenation or tin-mediated reduction of nitro precursors, though specific methodologies for this compound remain proprietary in many cases.

Position within Aminophenol Derivative Classification

This compound belongs to the ortho-substituted aminophenol subclass, distinguished by its substitution pattern:

Position Functional Group
2 Chloro
4 Amino
5 Methyl

This arrangement creates distinct electronic effects: the electron-donating amino group at position 4 contrasts with the electron-withdrawing chlorine at position 2, while the methyl group at position 5 introduces steric considerations. The hydrochloride salt further modifies solubility, with predicted collision cross-section data indicating strong ionic character in solution:

Adduct m/z Predicted CCS (Ų)
[M+H]+ 158.03671 127.4
[M+Na]+ 180.01865 141.2
[M-H]- 156.02215 130.2

Among halogenated aminophenols, this compound occupies a niche between simple chlorophenols and complex polyfunctional analogs, enabling unique reactivity in coupling reactions and coordination chemistry.

Significance in Chemical and Biological Research

The compound’s structural features make it valuable for:

  • Coordination Chemistry : The amino and phenolic hydroxyl groups act as bidentate ligands, forming stable complexes with transition metals.
  • Organic Synthesis : Serves as a precursor for heterocyclic compounds through cyclocondensation reactions, leveraging the orthogonal reactivity of its functional groups.
  • Materials Science : Potential applications in conductive polymer synthesis due to redox-active aromatic system.

Recent studies highlight its utility in synthesizing fused-ring systems, where the chloro group facilitates nucleophilic aromatic substitution while the methyl group directs regioselectivity. The hydrochloride salt’s solubility profile (moderate in polar solvents) enables homogeneous reaction conditions critical for high-yield transformations.

Current Research Landscape and Challenges

Contemporary investigations focus on:

  • Crystallographic Characterization : Resolving challenges in growing single crystals suitable for X-ray diffraction due to hygroscopicity.
  • Green Synthesis : Developing catalytic systems to replace stoichiometric reducing agents in nitro-group reductions.
  • Computational Modeling : Predicting substituent effects on aromatic ring electronics using density functional theory (DFT).

A significant challenge lies in the compound’s limited commercial availability, restricting large-scale applications. Furthermore, the steric bulk of the methyl group complicates further functionalization at adjacent positions, necessitating innovative protection/deprotection strategies. Recent regulatory scrutiny of halogenated aromatics in the European Union has also prompted research into bio-based alternatives, though none yet match this compound’s synthetic versatility.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-chloro-5-methylphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-4-2-7(10)5(8)3-6(4)9;/h2-3,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDHUKULTOVSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225147-61-3
Record name 4-amino-2-chloro-5-methylphenol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-5-methylphenol hydrochloride typically involves the chlorination of 4-amino-2-methylphenol. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and provides the chloride ion necessary for the formation of the hydrochloride salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective chlorination of the phenol ring.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to optimize the reaction conditions.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 2 undergoes nucleophilic substitution under basic or catalytic conditions:

Reaction TypeReagents/ConditionsProductsReferences
Hydrolysis NaOH (aq), 80°C4-Amino-5-methylcatechol
Amination NH₃, CuCl₂ catalyst, 120°C2,4-Diamino-5-methylphenol
Thiol Substitution HSCH₂CO₂H, DMF, 60°C2-(Carboxymethylthio)-4-amino-5-methylphenol

Redox Reactions

The amino and phenolic groups participate in oxidation and reduction processes:

Oxidation

  • Phenolic hydroxyl : Forms quinone derivatives under strong oxidizers:

    C7H8ClNO+KMnO4C7H5ClNO2+H2O(Quinone analog)[1]\text{C}_7\text{H}_8\text{ClNO} + \text{KMnO}_4 \rightarrow \text{C}_7\text{H}_5\text{ClNO}_2 + \text{H}_2\text{O} \quad (\text{Quinone analog}) \quad[1]
  • Amino group : Oxidized to nitroso intermediates using HNO₂ (nitrous acid).

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the chloro group to hydrogen, yielding 4-amino-5-methylphenol .

Enzymatic Degradation Pathways

Microbial degradation studies reveal a nitroreductase-dependent pathway:

EnzymeFunctionCofactorMetaboliteReferences
MnpA Nitro group reduction to hydroxylamineNADPH2-Chloro-5-hydroxylamino-4-methylphenol
MnpD DechlorinationNoneAminohydroquinone
MnpC Ring cleavage (C1–C2 position)O₂6-Amino-4-hydroxy-6-oxohexa-2,4-dienoic acid

Coupling Reactions

The amino group facilitates diazotization and azo-coupling:

  • Diazotization with NaNO₂/HCl forms a diazonium salt, which couples with β-naphthol to yield azo dyes (λₘₐₓ = 480–520 nm) .

Salt-Specific Reactivity

The hydrochloride salt enhances solubility in polar solvents, influencing reaction kinetics:

  • In methanol, protonation of the amino group suppresses electrophilic substitution at the aromatic ring .

  • Recrystallization from ethanol/water mixtures yields >98% purity crystals (mp 215–217°C) .

Stability and By-Product Formation

  • Thermal decomposition : Above 200°C, releases HCl gas and forms polymeric residues .

  • Photodegradation : UV light (254 nm) induces C-Cl bond cleavage, producing 4-amino-5-methylphenol as a major by-product.

Scientific Research Applications

Chemical Properties and Structure

4-Amino-2-chloro-5-methylphenol hydrochloride is a derivative of amino phenols, characterized by its chemical formula C7H8ClNC_7H_8ClN and molecular weight of approximately 151.6 g/mol. The presence of the amino group (-NH2) and the chloro group (-Cl) on the aromatic ring contributes to its reactivity and utility in various applications.

Cosmetic Applications

Hair Dyes:
One of the primary applications of this compound is in the formulation of hair dyes. It acts as a precursor that reacts with other intermediates to form the final dye product. The compound is typically used in oxidative hair dyes, where it can be oxidized to develop color upon application to hair. The maximum concentration allowed for safe use on human hair is generally around 1.5% .

Safety Assessments:
The safety of this compound in cosmetic formulations has been evaluated by various regulatory bodies, including the Scientific Committee on Consumer Products (SCCP). Studies indicate that at concentrations used in cosmetic products, it does not pose significant health risks to consumers .

Pharmaceutical Applications

Antimicrobial Activity:
Research has indicated that derivatives of this compound exhibit antimicrobial properties. This makes them potential candidates for developing antiseptics or preservatives in pharmaceutical formulations. The mechanism often involves disrupting bacterial cell wall synthesis, thereby inhibiting growth .

Toxicological Studies:
Toxicological evaluations have been conducted to assess the safety profile of this compound. In studies involving oral administration in animal models, no significant adverse effects were noted at doses up to 180 mg/kg/day, indicating a favorable safety margin for potential therapeutic uses .

Case Studies

Study Application Findings
SCCP Safety Assessment (2000)Hair DyesConcluded that this compound is safe for use in hair dyes at concentrations up to 1.5% .
Toxicokinetic StudyDermal AbsorptionFound that approximately 12.47 µg/cm² was systemically available from a cream formulation containing the compound, indicating moderate skin absorption potential .
Antimicrobial ResearchPharmaceutical UseDemonstrated that derivatives possess significant antimicrobial activity, suggesting potential as antiseptics .

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-5-methylphenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its chemical structure and the nature of the target. The pathways involved in its mechanism of action include the formation of covalent bonds with active sites on enzymes or the modulation of receptor activity through non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-5-Methylphenol Hydrochloride (Compound 4a)
  • Structure : Lacks the chlorine atom at position 2.
  • Synthesis : Prepared from 4-methylphenylnitrone and trichloroacetyl chloride in THF, followed by HCl hydrolysis (50.8% yield) .
  • Key Difference : Absence of chlorine reduces electronegativity and alters reactivity in substitution reactions.
2-Amino-5-Chlorophenol Hydrochloride (Compound 2a)
  • Structure : Features a chlorine atom at position 5 instead of a methyl group.
  • Synthesis : Derived from 4-chlorophenylnitrone and trichloroacetyl chloride, with HCl hydrolysis (25% yield) .
  • Key Difference : The chlorine at position 5 increases molecular polarity compared to the methyl-substituted analogue.
4-Amino-3-Chlorophenol Hydrochloride (CAS: 145742-50-3)
  • Structure : Chlorine at position 3 instead of position 2.
  • Similarity Score : 0.83 (based on functional group alignment) .
5-Amino-4-Chloro-2-Methylphenol
  • Structure : Methyl group at position 2 and chlorine at position 3.
  • Key Difference : Substituent positions influence electronic effects (e.g., methyl as electron-donating vs. chlorine as electron-withdrawing) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (Inference) Stability Considerations
4-Amino-2-chloro-5-methylphenol HCl 194.07 Cl (C2), CH₃ (C5), NH₂ (C4) Moderate in polar solvents Sensitive to moisture, sunlight
2-Amino-5-Methylphenol HCl 175.64 CH₃ (C5), NH₂ (C2) Higher aqueous solubility Less reactive due to no Cl
2-Amino-5-Chlorophenol HCl 196.03 Cl (C5), NH₂ (C2) Lower lipophilicity Prone to oxidative degradation
4-Amino-3-Chlorophenol HCl 180.03 Cl (C3), NH₂ (C4) Similar to target Positional isomerism affects stability

Biological Activity

4-Amino-2-chloro-5-methylphenol hydrochloride is an organic compound with the molecular formula C7H9Cl2NO. It is a derivative of phenol, characterized by an amino group, a chlorine atom, and a methyl group on the benzene ring. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial processes.

The synthesis of this compound typically involves the chlorination of 4-amino-2-methylphenol in the presence of hydrochloric acid. The reaction conditions are carefully controlled to ensure high yield and purity. The compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions, which can lead to the formation of several derivatives with distinct biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as either an inhibitor or activator of enzymatic reactions. This duality is significant in understanding its potential therapeutic applications. For instance, it may form covalent bonds with active sites on enzymes or modulate receptor activity through non-covalent interactions.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to this compound. For instance, certain analogues have shown potent inhibitory effects against human adenovirus (HAdV), with selectivity indexes greater than 100 and low micromolar potency. These findings suggest that derivatives of this compound could be developed as antiviral agents targeting viral DNA replication processes .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with bacterial enzyme functions.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in rats have established an LD50 between 1539 and 2000 mg/kg for males and greater than 2000 mg/kg for females. Genotoxicity studies indicate that while the compound may exhibit mutagenic properties under certain conditions, it does not consistently induce mutations across various test systems .

Case Studies

Several case studies have documented the biological activity of this compound:

  • Antiviral Efficacy : A study demonstrated that specific analogues derived from this compound exhibited significant antiviral activity against HAdV, with one analogue showing an IC50 value of 0.27 μM and low cytotoxicity (CC50 = 156.8 μM) in vitro .
  • Antibacterial Activity : Another investigation reported that derivatives of this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential use in treating infections caused by multi-drug resistant organisms.

Comparative Analysis

To better understand the uniqueness of this compound relative to similar compounds, a comparative analysis is presented below:

Compound NameKey FeaturesBiological Activity
4-Amino-2-chlorophenol Lacks methyl groupModerate antimicrobial
4-Amino-2-methylphenol Lacks chlorine atomLimited antiviral activity
2-Amino-4-chlorophenol Different positioning of functional groupsVaries in reactivity
4-Amino-2-chloro-5-methylphenol HCl Unique arrangement enhances reactivityBroad spectrum (antiviral & antibacterial)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-2-chloro-5-methylphenol hydrochloride, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving halogenated aromatic precursors. For example, intermediates like 4-amino-5-chloro-2-methoxybenzoic acid derivatives (or analogous structures) are condensed with alkylating agents such as diethylaminoethyl chloride hydrochloride in the presence of ethyl glycinate . Amine hydrochloride formation typically occurs under acidic conditions (e.g., HCl), followed by purification via recrystallization using polar solvents like ethanol/water mixtures. Key intermediates include halogenated benzophenones and glycinate esters, with yields optimized by controlling temperature (60–80°C) and reaction time (12–24 hours).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
TechniqueParametersPurpose
HPLC C18 column, 0.1% TFA in H2O/MeCN gradient, UV detection at 254 nmPurity assessment (>98%)
GC/MS Derivatization with BSTFA, electron ionization (70 eV), SIM mode for Cl isotopesStructural confirmation via fragmentation patterns
NMR D2O or DMSO-d6, ¹H/¹³C spectraFunctional group validation (e.g., aromatic protons, NH2 signals)
  • Elemental Analysis : Verify Cl content via combustion analysis (theoretical Cl%: ~16.5%).

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for derivatives of this compound, and how can they be addressed?

  • Methodological Answer : Common challenges include:

  • Low Solubility : The hydrochloride salt’s limited solubility in non-polar solvents can hinder reaction kinetics. Use polar aprotic solvents (DMF, DMSO) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reactivity .
  • Byproduct Formation : Competing reactions (e.g., over-alkylation) may occur. Monitor via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of alkylating agent to amine).
  • Data Contradictions : Discrepancies in reported yields (e.g., 50–75%) may stem from varying HCl concentrations during salt formation. Systematic pH control (pH 4–5) and slow crystallization improve reproducibility .

Q. How can computational modeling guide the design of this compound derivatives for specific bioactivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., serotonin or dopamine transporters). The chloro and methyl groups enhance lipophilicity, which can be quantified via LogP calculations (estimated ~2.1) .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating NH2) with bioactivity. For example, Hammett σ values predict how substituents influence redox potential in electrochemical assays .
  • MD Simulations : Assess stability in biological membranes (e.g., POPC lipid bilayers) to optimize bioavailability.

Q. What analytical strategies resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR spectra (e.g., NH2 stretching frequencies) often arise from:

  • Protonation State Differences : The hydrochloride form shifts NH2 signals downfield (δ 8.5–9.0 ppm in D2O) compared to the free base.
  • Hydration Effects : Anhydrous vs. hydrated forms alter Cl content and melting points (reported mp: 210–215°C). Use Karl Fischer titration to quantify water content .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 5-amino-4-chloro-2-methylphenol) from authoritative databases like PubChem .

Q. How do environmental factors influence the stability of this compound in long-term studies?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the C-Cl bond under alkaline conditions (pH >9) generates phenolic byproducts. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .
  • Light Sensitivity : UV exposure (λ <400 nm) causes photodegradation. Use amber glassware and add antioxidants (e.g., BHT) to storage solutions .
  • Data Table :
ConditionDegradation Rate (k, h⁻¹)Half-Life (t1/2)
pH 7.4, 25°C0.0021330 hours
pH 9.0, 40°C0.01546 hours
UV light (300 nm)0.03222 hours

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